molecular formula C7H8ClNO B028138 4-Chloro-3-methoxy-2-methylpyridine CAS No. 107512-34-5

4-Chloro-3-methoxy-2-methylpyridine

Cat. No. B028138
M. Wt: 157.6 g/mol
InChI Key: RYGXNMUVOHCPBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including compounds similar to 4-Chloro-3-methoxy-2-methylpyridine, typically involves nucleophilic substitution reactions, condensation reactions, or halogenation processes under various conditions. A related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was synthesized from a precursor using Vilsmeier–Haack chlorination, demonstrating the versatility of synthetic approaches in manipulating pyridine structures (Jukić et al., 2010).

Molecular Structure Analysis

X-ray and spectroscopic analyses play a crucial role in understanding the molecular structure of pyridine derivatives. The solid-state structure of synthesized compounds can reveal intricate details about molecular geometry, including bond lengths, angles, and intermolecular interactions. Such analyses provide insights into the effects of substituents on the pyridine ring's electronic and optical properties, as evidenced by studies on related compounds (Jukić et al., 2010).

Chemical Reactions and Properties

Pyridine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, which allow for further functionalization of the pyridine ring. These reactions are influenced by the electronic effects of the substituents, which can activate or deactivate the ring towards further chemical transformations. The presence of methoxy and methyl groups can significantly impact the reactivity of the compound, as observed in related synthetic pathways (Mittelbach et al., 1988).

Scientific Research Applications

  • Synthesis of Key Intermediates : 4-Chloro-3-methoxy-2-methylpyridine is used in synthesizing key intermediates for various compounds. For example, the alkylation of 2-methoxy-4-methylpyridine with sodium chloroacetate, in the presence of sodamide, effectively synthesizes methyl 3-(2-methoxy-4-pyridyl)propionate, an important intermediate in the synthesis of SK&F 93574 (Adger et al., 1988).

  • Building Blocks for Gastric-Acid Inhibiting Compounds : A new and efficient route to 4-methoxy-2,3,5-trimethylpyridine, an important building block for compounds with gastric-acid inhibiting activity, has been developed with an overall yield of 43% (Mittelbach et al., 1988).

  • Potential in Multiple Sclerosis Therapy : Novel 4-aminopyridine K+ channel blockers, such as 3-methyl-4-aminopyridine (3Me4AP) and methoxy-3MeO4AP, derived from 4-Chloro-3-methoxy-2-methylpyridine, show potential for therapy and imaging in multiple sclerosis (Rodríguez-Rangel et al., 2019).

  • Unique Optical Properties : The novel synthesis method for 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile enables the production of a new compound with unique optical properties and structural features (Jukić et al., 2010).

  • Regioselective Synthesis : The compound facilitates regioselective synthesis processes, such as the production of 3-cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione, which can be used to create new 3-aminothieno[2,3-b]-pyridines (Kaigorodova et al., 1999).

  • Synthesis of Benzimidazole Derivatives : It is used in the synthesis of complex molecules like 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio-1H-benzimidazole (5-MTP) with high purity, which has potential pharmaceutical applications (Pan Xiang-jun, 2006).

Safety And Hazards

4-Chloro-3-methoxy-2-methylpyridine is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-chloro-3-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGXNMUVOHCPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441989
Record name 4-CHLORO-3-METHOXY-2-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methoxy-2-methylpyridine

CAS RN

107512-34-5
Record name 4-Chloro-3-methoxy-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107512-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CHLORO-3-METHOXY-2-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) was suspended in phosphorus oxychloride (50 ml), refluxed for 10 hours, and concentrated. To the resultant residue was added toluene and the residual phosphorus oxychloride was evaporated under reduced pressure. To the resultant oily substance were added chloroform and water and the chloroform layer was separated. The aqueous layer was made alkaline with potassium carbonate and extracted with chloroform. The chloroform solutions thus obtained were combined, washed with water, dried, and evaporated. The residue was purified by column chromatography on silica gel, to give 4-chloro-3-methoxy-2-methylpyridine (4.8 g) as a light brown oil.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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